molecular formula C6H13Cl2N5O B2836341 2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride CAS No. 2377032-88-5

2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride

Cat. No. B2836341
CAS RN: 2377032-88-5
M. Wt: 242.1
InChI Key: QFTABBRJNSCYHC-UHFFFAOYSA-N
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Description

The compound “2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride” is a heterocyclic organic compound. It consists of a 1,2,4-triazole ring substituted with an amino group . This compound is related to the class of compounds known as 3-amino-1,2,4-triazoles .


Synthesis Analysis

The synthesis of similar compounds, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, has been reported in the literature . Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as NMR spectroscopy and X-ray crystallography . The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using these techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported in the literature . These compounds are typically colorless/white crystals or powder . They are soluble in water and various organic solvents .

Scientific Research Applications

Synthesis of New Compounds

The compound is used in the synthesis of new compounds. Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples .

Tautomerism Studies

The compound is used in tautomerism studies. The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .

Synthesis of 1,2,4-Triazole-Containing Scaffolds

The compound is used in the synthesis of 1,2,4-triazole-containing scaffolds. These scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies .

Antimicrobial Agent

The compound has potential as an antimicrobial agent. Various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .

Pharmaceutical Applications

The compound is used in pharmaceutical applications. It is present in various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group .

Inhibitor of Kinases

The compound is used as an inhibitor of kinases. 3(5)-amino-1,2,4-triazoles were recently reported to be potent inhibitors of kinases .

Inhibitor of Lysine-Specific Demethylase 1

The compound is used as an inhibitor of lysine-specific demethylase 1. 3(5)-amino-1,2,4-triazoles were recently reported to be potent inhibitors of lysine-specific demethylase 1 .

Inhibitor of Acidic Mammalian Chitinase

The compound is used as an inhibitor of acidic mammalian chitinase. 3(5)-amino-1,2,4-triazoles were recently reported to be potent inhibitors of acidic mammalian chitinase .

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their pharmacological significance . 1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Safety and Hazards

The safety and hazards associated with similar compounds have been discussed in the literature . For example, 3-amino-1,2,4-triazole is not used on food crops because of its carcinogenic properties . As an herbicide, it is known as aminotriazole, amitrole, or amitrol .

Future Directions

The future directions for the study of similar compounds involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . This includes the design of many methods for the synthesis of this scaffold that exhibits biological activity .

properties

IUPAC Name

2-amino-3-(4-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5O.2ClH/c1-11-3-9-10-5(11)2-4(7)6(8)12;;/h3-4H,2,7H2,1H3,(H2,8,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTABBRJNSCYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CC(C(=O)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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